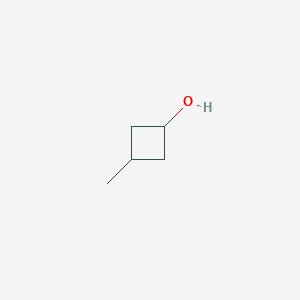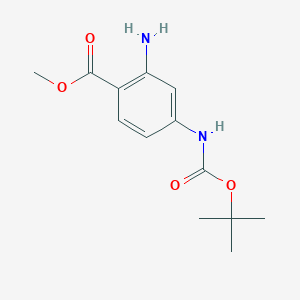
Sulfate de sulfanilate de sodium dihydraté
Vue d'ensemble
Description
Sodium sulfanilate dihydrate is an inorganic compound that is used in a variety of scientific and medical applications. It is a white, odorless crystalline solid that is soluble in water and has the chemical name sodium 2-hydroxybenzenesulfonate dihydrate. This compound is a salt of sulfanilic acid, which is an organic compound that is used in many industrial and laboratory applications. Sodium sulfanilate dihydrate is used in a variety of laboratory experiments and is also used in the synthesis of other compounds.
Applications De Recherche Scientifique
Matériau Optique Non Linéaire
Le sulfate de sulfanilate de sodium dihydraté (SSD) est reconnu pour ses propriétés optiques non linéaires (NLO), qui sont essentielles pour les applications dans le traitement d'informations à haute vitesse, les télécommunications et les circuits logiques optiques . La capacité du SSD à faciliter une génération efficace d'harmoniques de second ordre en fait un candidat pour les applications de communication optique en raison de son émission bleu-vert adaptée à cet usage .
Propriétés Diélectriques
Les propriétés diélectriques du SSD ont été étudiées de manière approfondie, révélant son utilisation potentielle en microélectronique. Les matériaux à faible constante diélectrique, comme le SSD, peuvent servir de diélectriques intercouches pour réduire le délai de résistance-capacitance et la consommation d'énergie dans les appareils électroniques .
Stabilité Thermique
Le SSD présente une bonne stabilité thermique, comme le montre l'analyse thermogravimétrique. Cette propriété est cruciale pour les applications laser, où les matériaux sont souvent soumis à des températures élevées .
Résistance Mécanique
La résistance mécanique du SSD, mesurée par des tests de microdureté Vickers, indique qu'il appartient à la catégorie des matériaux mous. Cette caractéristique est importante pour les matériaux utilisés dans les applications mécaniques où la dureté et la durabilité sont requises .
Croissance et Qualité des Cristaux
Le SSD peut être cultivé en utilisant la méthode de la solution d'évaporation lente à température ambiante, ce qui est avantageux pour produire des cristaux de haute qualité avec moins de défauts. Ces cristaux sont importants pour la recherche scientifique où l'intégrité du cristal est primordiale .
Applications Optoélectroniques
En raison de sa structure électronique et de ses propriétés topologiques, le SSD est adapté aux applications optoélectroniques. Ses grandes non-linéarités optiques du second ordre et sa large gamme de transparence en font un matériau précieux pour les dispositifs dans ce domaine .
Applications Photoniques
La présence de groupes donneurs et accepteurs d'électrons dans le SSD facilite le transfert de charge via son système π délocalisé, ce qui est significatif pour les applications photoniques. La non-linéarité accrue due à la présence d'ions sodium via des liaisons ioniques contribue également à son aptitude pour ces applications .
Analyse de la Structure Électronique
L'analyse des orbitales de liaison naturelle du SSD a révélé des informations sur l'interaction d'échange électronique et la délocalisation de charge au sein de la molécule. Ces informations sont essentielles pour comprendre et améliorer les propriétés électroniques des matériaux NLO pour diverses applications technologiques .
Mécanisme D'action
Target of Action
Sodium sulfanilate dihydrate (SSD) is a compound with a variety of applications, particularly in the field of materials science . .
Mode of Action
The mode of action of SSD is primarily related to its physical and chemical properties. As a nonlinear optical material, SSD has been shown to possess excellent second harmonic generation (SHG) efficiency . This property makes it suitable for applications in high-speed information processing, telecommunication, optical applications, color displays, laser sensing, and optical logic circuits .
Biochemical Pathways
They can act as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions .
Pharmacokinetics
It’s worth noting that ssd is soluble in water, with a solubility of 170 g/l , which could potentially influence its bioavailability.
Result of Action
The primary results of SSD’s action are related to its physical properties and applications in materials science. For instance, SSD crystals show a sharp emission peak at 485 nm, resulting in blue-green emission suitable for optical communication applications . Additionally, SSD crystals have good thermal stability, making them useful for laser applications .
Action Environment
The action of SSD can be influenced by environmental factors. For instance, the growth of SSD crystals by the slow evaporation solution method is performed at ambient temperature . Furthermore, the dielectric properties of SSD crystals have been studied as a function of frequency at various temperatures , indicating that temperature can influence the properties and thus the action of SSD.
Propriétés
IUPAC Name |
sodium;4-aminobenzenesulfonate;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S.Na.2H2O/c7-5-1-3-6(4-2-5)11(8,9)10;;;/h1-4H,7H2,(H,8,9,10);;2*1H2/q;+1;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFZIDUBUNIFLZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)[O-].O.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10NNaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6106-22-5, 515-74-2 | |
| Record name | Sodium sulfanilate dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006106225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium sulphanilate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.463 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sulfanilic acid sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM SULFANILATE DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y31OEN1192 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



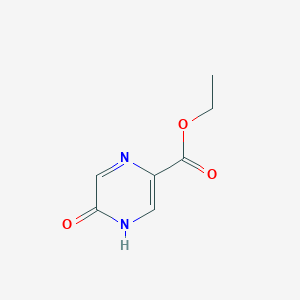


![Pyridine, 2-[1,1'-biphenyl]-3-yl-](/img/structure/B1603513.png)

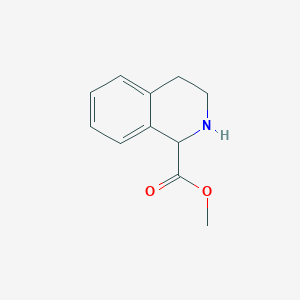
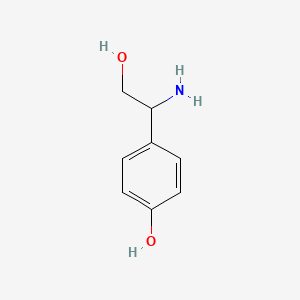
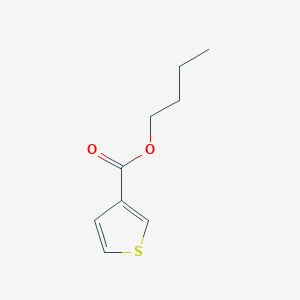

![2-(Methanesulfonyl)thieno[2,3-d]pyrimidine](/img/structure/B1603521.png)
